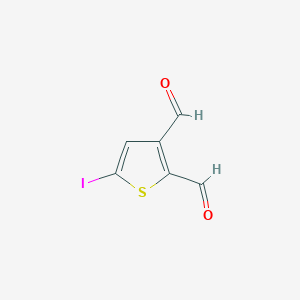
5-Iodothiophene-2,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodothiophene-2,3-dicarbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of iodine and two formyl groups in the 2 and 3 positions of the thiophene ring makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodothiophene-2,3-dicarbaldehyde can be achieved through several methods. One common approach involves the bromination of 2,3-thiophenedicarboxaldehyde using N-bromosuccinimide in the presence of benzoyl peroxide . This reaction introduces bromine atoms, which can then be substituted with iodine through a halogen exchange reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination followed by halogen exchange. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodothiophene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2,3-Thiophenedicarboxylic acid.
Reduction: 2,3-Thiophenedimethanol.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Iodothiophene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 5-Iodothiophene-2,3-dicarbaldehyde depends on its specific application. In chemical reactions, the iodine atom and formyl groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Thiophenedicarboxaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,3-thiophenedicarboxaldehyde: Similar structure but with bromine instead of iodine, leading to different reactivity patterns.
2-Thiophenecarboxaldehyde: Contains only one formyl group, resulting in different chemical properties.
Uniqueness
5-Iodothiophene-2,3-dicarbaldehyde is unique due to the presence of both iodine and two formyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H3IO2S |
|---|---|
Peso molecular |
266.06 g/mol |
Nombre IUPAC |
5-iodothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H3IO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H |
Clave InChI |
BJOPFNXPSLMKGS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C=O)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B8605012.png)

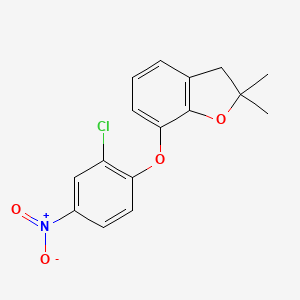
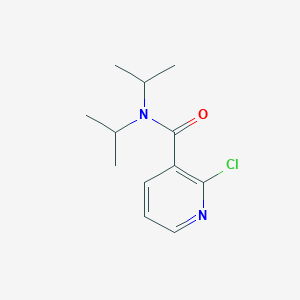
![4-(Bicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B8605065.png)
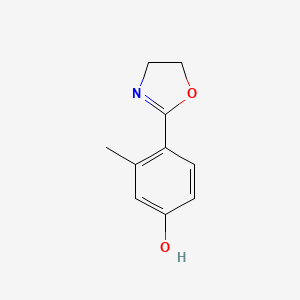
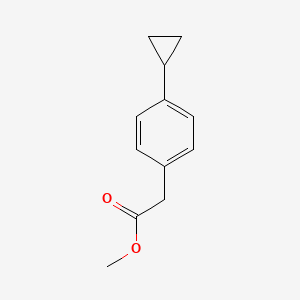


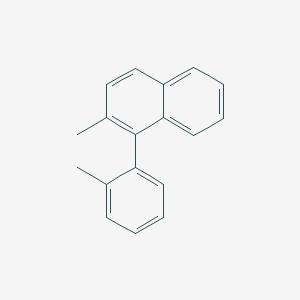
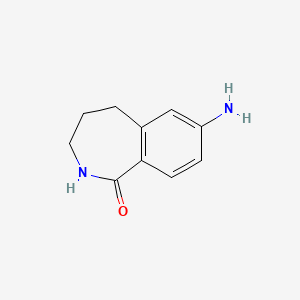

![8-(Pyrimidin-2-yl)-2,8-diazaspiro[4.5]decane](/img/structure/B8605100.png)
![(R)-2'-Oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-carboxylic acid](/img/structure/B8605103.png)
